molecular formula C17H24N2O2 B7150440 N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide

N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B7150440
M. Wt: 288.4 g/mol
InChI Key: YXBXLUHQZBDOJA-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide is a synthetic organic compound that features a piperidine ring and an isochromene moiety

Properties

IUPAC Name

N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-19-10-5-7-14(12-19)18-17(20)16-15-8-4-3-6-13(15)9-11-21-16/h3-4,6,8,14,16H,2,5,7,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXLUHQZBDOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism by which N-(1-ethylpiperidin-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the isochromene moiety could modulate enzyme activity or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual structural features, combining the pharmacologically active piperidine ring with the versatile isochromene moiety. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds .

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